

Technical Support Center: Chmfl-PI3K δ -317

Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chmfl-PI3KD-317

Cat. No.: B10821712

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Chmfl-PI3K δ -317 in their experiments.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of Chmfl-PI3K δ -317.

Table 1: In Vitro Kinase Inhibitory Activity of Chmfl-PI3K δ -317

Target	IC50 (nM)
PI3K δ	6
PI3K α	62.6
PI3K β	284
PI3K γ	202.7
PIK3C2A	>10000
PIK3C2B	882.3
VPS34	1801.7
PI4KIIIA	574.1
PI4KIIIB	300.2

Table 2: Cellular Activity of Chmfl-PI3K δ -317

Assay	Cell Line	Potency
p-Akt (T308) Inhibition	Raji	EC50: 4.3 nM
Antiproliferative Activity	PF382	GI50: 3.5 \pm 0.8 μ M
Antiproliferative Activity	NALM-6	GI50: 4.0 \pm 0.9 μ M
Antiproliferative Activity	MV4-11	GI50: 4.8 \pm 0.2 μ M
Antiproliferative Activity	MOLM-14	GI50: 3.3 \pm 0.2 μ M
Antiproliferative Activity	MOLM-13	GI50: 3.0 \pm 0.4 μ M

Experimental Protocols

Cell-Based Assay for p-Akt Inhibition

This protocol describes how to measure the inhibition of Akt phosphorylation at Threonine 308 in Raji cells.

Materials:

- Chmfl-PI3K δ -317
- Raji cells
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- DMSO
- IGF-1
- Lysis buffer

- Phosphatase and protease inhibitors
- Primary antibodies (anti-p-Akt T308, anti-total Akt)
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate
- 96-well plates

Procedure:

- Cell Culture: Culture Raji cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Cell Seeding: Seed cells in 96-well plates at a density of 1×10^5 cells/well and starve overnight in serum-free medium.
- Compound Treatment: Prepare a serial dilution of Chmfl-PI3K δ -317 in DMSO and then dilute in serum-free medium. Add the compound to the cells at various concentrations and incubate for 2 hours.
- Cell Stimulation: Stimulate the cells with IGF-1 (100 ng/mL) for 30 minutes.
- Cell Lysis: Lyse the cells with lysis buffer containing phosphatase and protease inhibitors.
- Western Blotting:
 - Determine protein concentration of the lysates.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and probe with primary antibodies against p-Akt (T308) and total Akt.
 - Incubate with HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate.

- **Data Analysis:** Quantify band intensities and calculate the ratio of p-Akt to total Akt. Plot the percentage of inhibition against the logarithm of the Chmfl-PI3K δ -317 concentration and fit a dose-response curve to determine the EC50 value.

Antiproliferative Assay

This protocol outlines the measurement of the antiproliferative effects of Chmfl-PI3K δ -317 on various cancer cell lines.

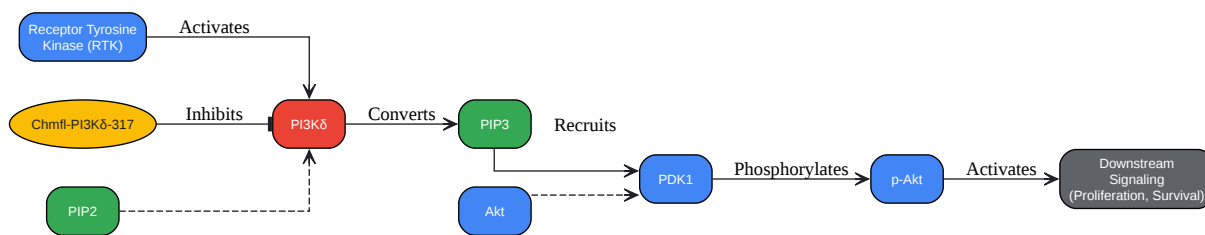
Materials:

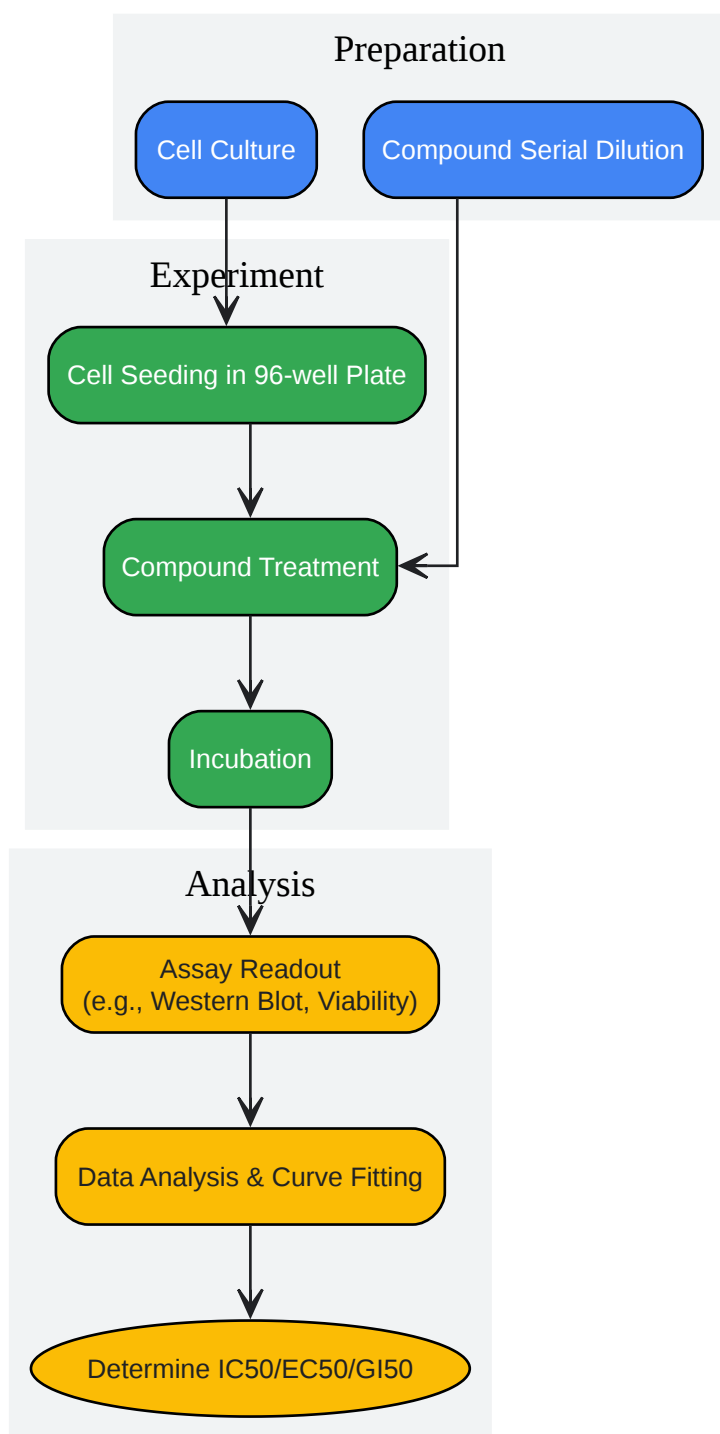
- Chmfl-PI3K δ -317
- Cancer cell lines (e.g., PF382, NALM-6, MV4-11, MOLM-14, MOLM-13)
- Appropriate cell culture medium and supplements
- DMSO
- CellTiter-Glo® Luminescent Cell Viability Assay or similar
- 96-well plates

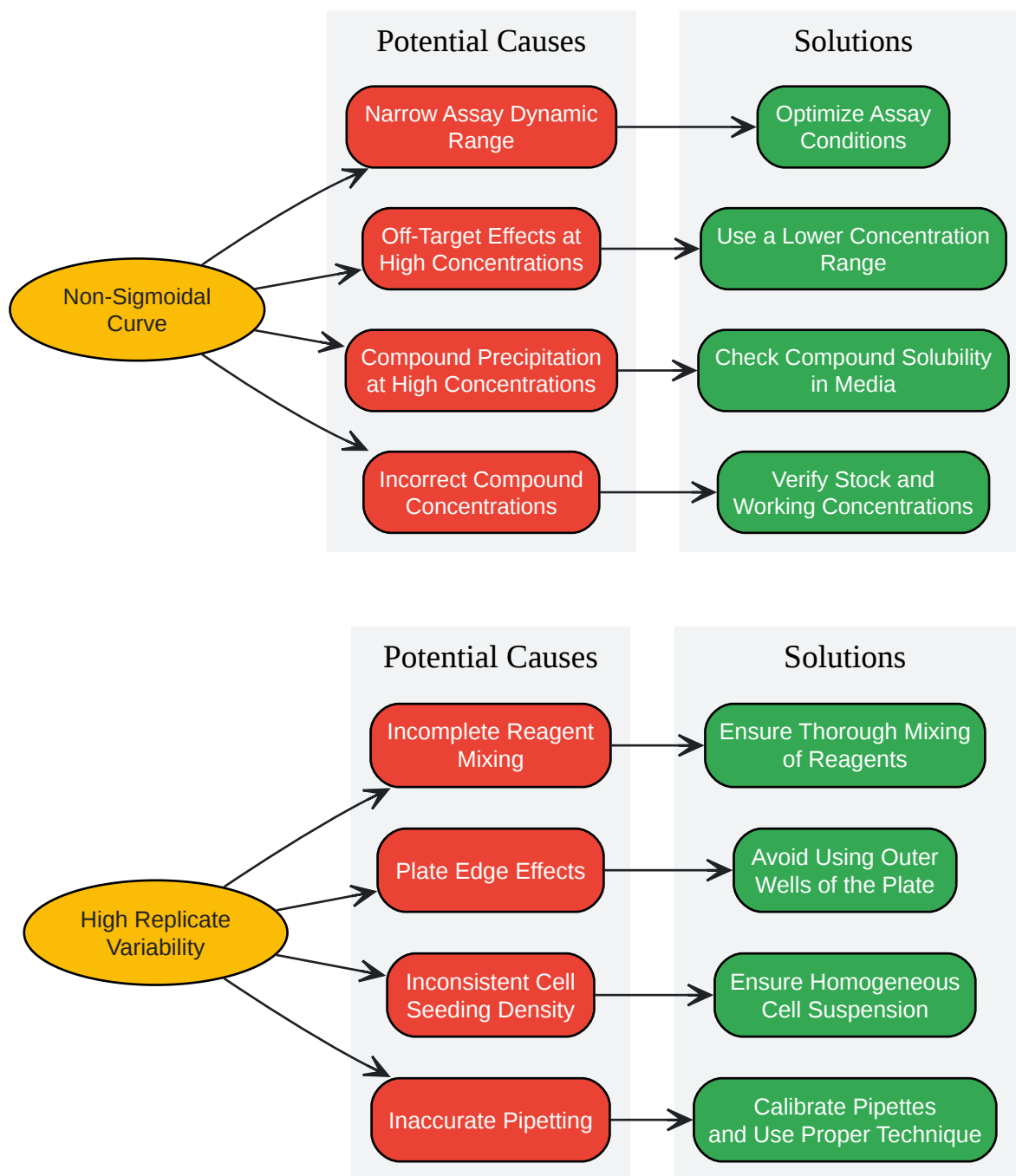
Procedure:

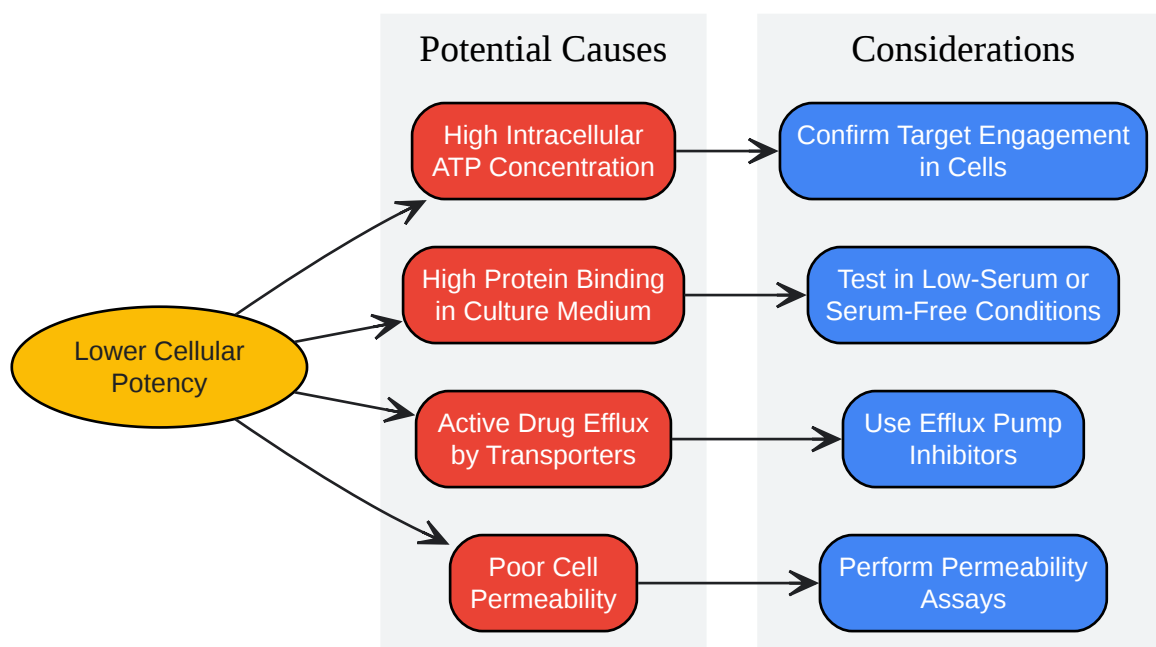
- **Cell Seeding:** Seed cells in 96-well plates at an appropriate density for each cell line.
- **Compound Treatment:** Prepare a serial dilution of Chmfl-PI3K δ -317 in DMSO and then dilute in culture medium. Add the compound to the cells at various concentrations.
- **Incubation:** Incubate the plates for 72 hours.
- **Cell Viability Measurement:** Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
- **Data Analysis:** Plot the percentage of cell growth inhibition against the logarithm of the Chmfl-PI3K δ -317 concentration and fit a dose-response curve to determine the GI50 value.

Signaling Pathway and Experimental Workflow Diagrams









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